N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide
Overview
Description
N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a carbamothioyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide typically involves the reaction of 3-bromoaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the carbamothioyl group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)carbamothioyl]-3-ethoxybenzamide
- N-[(4-bromophenyl)carbamothioyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-(4-bromophenyl)furan-2-carboxamide
Uniqueness
N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 3-bromophenyl group, in particular, differentiates it from similar compounds with 4-bromophenyl groups, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]-2,4-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2OS/c1-10-6-7-14(11(2)8-10)15(20)19-16(21)18-13-5-3-4-12(17)9-13/h3-9H,1-2H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNUVQOAXLRADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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